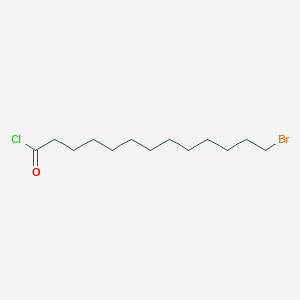Tridecanoyl chloride, 13-bromo-
CAS No.: 61657-98-5
Cat. No.: VC19518234
Molecular Formula: C13H24BrClO
Molecular Weight: 311.68 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 61657-98-5 |
|---|---|
| Molecular Formula | C13H24BrClO |
| Molecular Weight | 311.68 g/mol |
| IUPAC Name | 13-bromotridecanoyl chloride |
| Standard InChI | InChI=1S/C13H24BrClO/c14-12-10-8-6-4-2-1-3-5-7-9-11-13(15)16/h1-12H2 |
| Standard InChI Key | ZBNBVJGCQNWVOW-UHFFFAOYSA-N |
| Canonical SMILES | C(CCCCCCBr)CCCCCC(=O)Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
Tridecanoyl chloride, 13-bromo- features a linear hydrocarbon chain with a bromine atom at the terminal (C-13) position and an acyl chloride group at C-1. The IUPAC name, 13-bromotridecanoyl chloride, reflects this substitution pattern. Key structural parameters include:
-
Molecular Formula: C₁₃H₂₄BrClO
-
Molecular Weight: 311.68 g/mol
-
CAS Registry Number: 61657-98-5
The bromine atom introduces steric bulk and polarizability, while the acyl chloride group confers high electrophilicity at the carbonyl carbon.
Spectroscopic Identification
Characterization relies on complementary analytical techniques:
Nuclear Magnetic Resonance (NMR)
-
¹H NMR: Methylenic protons adjacent to bromine (C-13) resonate downfield (δ ~3.4–3.6 ppm) due to the electron-withdrawing effect.
-
¹³C NMR: The carbonyl carbon (C=O) appears at δ ~170–175 ppm, while C-13 (Br-substituted) is observed at δ ~35–40 ppm .
Infrared Spectroscopy (IR)
-
A strong C=O stretch at ~1800 cm⁻¹ confirms the acyl chloride group.
-
C-Br vibrations appear as medium-intensity bands near 550–650 cm⁻¹ .
Mass Spectrometry (MS)
-
Molecular ion peaks at m/z 310/312 (Br isotopic pattern) correspond to [M]⁺.
-
Fragmentation pathways include loss of Cl ( m/z275/277) and Br ( m/z214) .
Synthesis and Production
Laboratory-Scale Synthesis
The compound is typically synthesized via bromination of tridecanoyl chloride or direct chlorination of 13-bromo-tridecanoic acid:
Route 1: Bromination of Tridecanoyl Chloride
Tridecanoyl chloride undergoes radical bromination using N-bromosuccinimide (NBS) in carbon tetrachloride under UV light:
Conditions: Reflux at 80°C for 6–8 hours; yields ~70–75% .
Route 2: Chlorination of 13-Bromo-Tridecanoic Acid
Thionyl chloride (SOCl₂) converts the carboxylic acid to the acyl chloride:
Conditions: Anhydrous dichloromethane, reflux for 3 hours; yields >85% .
Industrial Manufacturing
Large-scale production employs continuous-flow reactors to enhance safety and efficiency:
| Parameter | Optimal Value |
|---|---|
| Temperature | 70–80°C |
| Pressure | 1–2 atm |
| Residence Time | 30–45 minutes |
| Solvent | Chlorobenzene |
| Catalyst | None required |
Reactivity and Chemical Transformations
Nucleophilic Acyl Substitution
The acyl chloride group undergoes rapid substitution with diverse nucleophiles:
Hydrolysis
In aqueous media, hydrolysis yields 13-bromo-tridecanoic acid:
Kinetics: Pseudo-first-order rate constant at pH 7 .
Aminolysis
Primary amines form substituted amides:
Solvent Optimization: Reactions in tetrahydrofuran (THF) with triethylamine scavenger achieve >90% conversion .
Grignard and Organocuprate Reactions
-
Grignard Reagents: Two equivalents yield tertiary alcohols via ketone intermediates.
-
Gilman Reagents: Single addition produces ketones, useful for constructing branched architectures .
Applications in Organic Synthesis
Pharmaceutical Intermediates
The compound’s dual functionality enables synthesis of:
-
Anticancer Agents: Bromine facilitates radical-mediated cross-coupling in tubulin inhibitors.
-
Antibiotics: Acyl chloride reactivity introduces lipophilic chains into β-lactam derivatives.
Material Science
-
Surfactants: Quaternization of amine derivatives yields cationic surfactants with CMC values ~0.1 mM.
-
Polymer Additives: Copolymerization with styrene enhances flame retardancy due to bromine content.
Methodological Considerations
Reaction Optimization
-
Temperature Control: Exothermic reactions require jacketed reactors to maintain <80°C.
-
Purification: Distillation under reduced pressure (0.1–1 mmHg) isolates pure product.
Analytical Challenges
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume